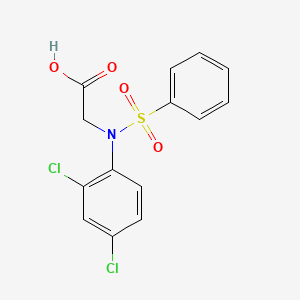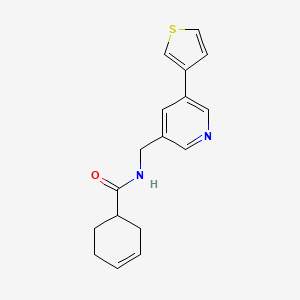
N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine, commonly known as DCPG, is a potent and selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It is widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Metal Ion Interaction
Research has shown that N-(phenylsulfonyl)glycine interacts with metal ions like Cd^2+ and Zn^2+. A study by Gavioli et al. (1991) investigated the interaction of N-(phenylsulfonyl)glycine with these ions, finding that the presence of 2,2'-bipyridine as an additional ligand significantly affects the metal-induced deprotonation of the sulfonamide nitrogen, highlighting the compound's potential in metal ion coordination and removal processes (Gavioli et al., 1991).
Enzyme Inhibition
N-(Phenylsulfonyl)glycine derivatives have been studied for their inhibitory activity against enzymes like aldose reductase, which is relevant in the management of diabetic complications. Deruiter et al. (1989) synthesized and evaluated various N-(phenylsulfonyl)-N-phenylglycines for their ability to inhibit rat lens aldose reductase, discovering that N-phenyl substitution enhances the compound's affinity for the enzyme, indicating potential therapeutic applications (Deruiter, Borne, & Mayfield, 1989).
Environmental Behavior
Studies also explore the environmental behavior of N-(phenylsulfonyl)glycine, such as its presence in sewage and surface waters. Krause and Schöler (2000) examined the compound's behavior in a municipal sewage treatment plant, providing insights into its stability and transformation products in environmental contexts, which is crucial for understanding the environmental impact of pharmaceutical and chemical residues (Krause & Schöler, 2000).
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-10-6-7-13(12(16)8-10)17(9-14(18)19)22(20,21)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXRNQYDJBANCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methoxynaphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B2635935.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(2-methyl-4,5,6,7-tetrahydroindazol-4-yl)methanone;hydrochloride](/img/structure/B2635936.png)
![2,7-Dioxaspiro[4.4]nonane-1,3-dione](/img/structure/B2635937.png)
![2-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2635938.png)
![N-(4-acetamidophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2635939.png)
![(2R)-5-Hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B2635941.png)
![Ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2635943.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2635945.png)




![diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate](/img/structure/B2635953.png)